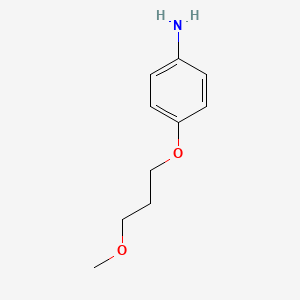

4-(3-Methoxypropoxy)aniline

Descripción

General Overview of Substituted Aniline (B41778) Chemistry and its Significance

Anilines, or aminobenzenes, are a cornerstone of organic chemistry. geeksforgeeks.org Their structure, featuring an amino group attached to a benzene (B151609) ring, makes them versatile precursors for a vast array of more complex molecules. geeksforgeeks.org The amino group can be readily modified, and the benzene ring can undergo various substitution reactions, allowing for the synthesis of a diverse range of derivatives. chemistrysteps.com

Substituted anilines, in particular, are a critical class of compounds. The nature and position of the substituents on the aromatic ring profoundly influence the molecule's physical and chemical properties, such as its basicity, reactivity, and biological activity. chemistrysteps.com Electron-donating groups tend to increase the basicity of the aniline, while electron-withdrawing groups have the opposite effect. chemistrysteps.com This fine-tuning of properties makes substituted anilines indispensable in the development of pharmaceuticals, agrochemicals, dyes, and polymers. bath.ac.ukresearchgate.net

Contextualizing the 4-(3-Methoxypropoxy)aniline Scaffold in Modern Organic Synthesis

Within the broad family of substituted anilines, this compound presents a unique combination of structural features. The para-disposed methoxypropoxy group imparts specific characteristics to the aniline core. This ether linkage introduces a degree of flexibility and can influence the compound's solubility and interaction with biological targets or other molecules in a material's matrix. ontosight.ai

This particular scaffold serves as a valuable building block in multi-step synthetic sequences. cymitquimica.com Its primary amine functionality allows for the formation of amides, imines, and other nitrogen-containing moieties, while the substituted phenyl ring can participate in various coupling reactions to construct more elaborate molecular architectures. The presence of the methoxypropoxy side chain can also play a role in directing the regioselectivity of subsequent chemical transformations.

Scope and Objectives of Academic Research on this compound and Related Structures

Academic and industrial research involving this compound and its derivatives is driven by the quest for new molecules with enhanced or novel functionalities. A significant area of investigation is its application as an intermediate in the synthesis of biologically active compounds. For instance, derivatives of this aniline have been explored for their potential as anticancer and antimalarial agents. rsc.orgnih.gov The methoxypropoxy group is often incorporated to improve the pharmacokinetic profile of a drug candidate.

Furthermore, the structural motif of this compound is of interest in materials science. ontosight.ai The ability of the aniline nitrogen to be incorporated into polymer backbones, coupled with the flexible ether side chain, suggests potential applications in the design of new polymers with specific thermal or mechanical properties.

Research efforts are also directed towards the development of efficient and scalable synthetic routes to this compound and its analogues. This includes optimizing existing methods and exploring novel catalytic systems to facilitate its production.

Below is a table summarizing the key properties of this compound and some of its closely related derivatives.

| Property | This compound | 4-(3-Methoxypropoxy)-3-methylaniline | 3-(Difluoromethyl)-4-(3-methoxypropoxy)aniline |

| CAS Number | 100131-95-1 bldpharm.comchemicalbook.com | 946785-95-1 sigmaaldrich.com | 1341378-49-1 chemsrc.coma2bchem.com |

| Molecular Formula | C10H15NO2 bldpharm.comchemicalbook.com | C11H17NO2 sigmaaldrich.com | C11H15F2NO2 chemsrc.coma2bchem.com |

| Molecular Weight | 181.23 g/mol bldpharm.comchemicalbook.com | 195.26 g/mol sigmaaldrich.com | 231.24 g/mol chemsrc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCYAPQCVXWDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 3 Methoxypropoxy Aniline

Direct Synthesis Approaches for 4-(3-Methoxypropoxy)aniline

The synthesis of this compound is primarily achieved through multi-step sequences that construct the ether linkage and then form the aniline (B41778) group.

A common and logical synthetic route to this compound involves a two-step process beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction.

The first step typically involves the formation of the ether bond. This can be accomplished via a Williamson ether synthesis-type reaction where the sodium salt of 4-nitrophenol (B140041) is reacted with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). Alternatively, 4-halonitrobenzene can be treated with sodium 3-methoxypropoxide. These reactions substitute the halide or phenoxide leaving group with the methoxypropoxy moiety, yielding 1-(3-methoxypropoxy)-4-nitrobenzene.

The second step is the reduction of the nitro group to the primary amine. This transformation is a cornerstone of aniline synthesis and can be achieved using various reducing agents. youtube.com Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. youtube.com Chemical reduction methods are also widely employed, including the use of metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid) or with reagents like stannous chloride (SnCl₂). youtube.com

A related nucleophilic substitution has been described in the synthesis of a pyridine (B92270) analog, where 2,3-Dimethyl-4-nitropyridine-N-oxide is reacted with 3-methoxypropanol under alkaline conditions to form the corresponding 4-(3-methoxypropoxy) derivative, showcasing the utility of this etherification strategy. google.com

Optimization of the synthesis of this compound focuses on maximizing the efficiency of both the etherification and reduction steps. For the initial nucleophilic substitution, reaction conditions such as solvent, temperature, and choice of base are critical for achieving high yields. Phase-transfer catalysts can be employed to improve the reaction rate and yield in the ether synthesis.

In the reduction of the nitro-intermediate, the choice of catalyst and reaction conditions is crucial for achieving high purity and yield. While catalytic hydrogenation is often clean and efficient, it may not be compatible with other reducible functional groups in more complex molecules. youtube.com In such cases, chemoselective reducing agents are preferred. For industrial-scale synthesis, factors such as cost, safety, and ease of product isolation guide the selection of the reduction method. For instance, processes have been developed for related intermediates that aim to shorten reaction steps and reduce the use of corrosive reagents to increase the total yield and lower production costs. google.com

Derivatization and Functionalization Strategies of the Aniline Moiety

The primary amine of this compound is a versatile functional group that can undergo a wide array of chemical transformations, allowing for its use as a building block in the synthesis of more complex molecules.

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon, followed by the elimination of a water molecule. edu.krdjetir.org

The reaction is typically catalyzed by a small amount of acid and is often carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol. nih.govacta.co.in The formation of the azomethine group (–C=N–) is a reversible process, and the equilibrium can be driven towards the product by removing water as it is formed. acta.co.in Schiff bases derived from substituted anilines are widely studied for their diverse applications and are important intermediates in organic synthesis. jetir.orgmdpi.com

| Aldehyde/Ketone Reactant | Potential Schiff Base Product Name | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-(3-methoxypropoxy)aniline | Reflux in ethanol, catalytic acetic acid |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (E)-2-(((4-(3-methoxypropoxy)phenyl)imino)methyl)phenol | Stirring in methanol at room temperature |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(3-methoxypropoxy)aniline | Reflux in methanol |

| Acetophenone | (E)-N-(1-phenylethylidene)-4-(3-methoxypropoxy)aniline | Reflux in toluene (B28343) with azeotropic water removal |

The aniline group of this compound can be converted into a diazonium salt, which is a key intermediate for synthesizing azo compounds. This process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govplantarchives.org

The resulting 4-(3-methoxypropoxy)benzenediazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. nih.govjchemrev.com This reaction forms the characteristic azo linkage (–N=N–), which connects the two aromatic rings. Azo compounds are well-known for their intense colors and are widely used as dyes and pigments. nih.gov The specific color of the dye depends on the molecular structure of both the diazonium component and the coupling partner. Furthermore, the nitrogen atoms in the azo bridge and other potential donor atoms in the structure can act as coordination sites, making these molecules valuable as ligands in coordination chemistry. jchemrev.com

| Coupling Partner | Resulting Azo Compound Class | Anticipated Color |

|---|---|---|

| Phenol | Hydroxyazoarene | Yellow-Orange |

| 2-Naphthol (Naphthalen-2-ol) | Naphthylazoarene | Red/Crimson |

| N,N-Dimethylaniline | Aminoazoarene | Yellow |

| Aniline | Aminoazoarene | Yellow-Orange |

The nitrogen atom of this compound can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, known as sulfonylation, typically occurs in the presence of a base (like pyridine or sodium hydroxide) to neutralize the HCl byproduct. For example, reacting this compound with p-toluenesulfonyl chloride would yield N-(4-(3-methoxypropoxy)phenyl)-4-methylbenzenesulfonamide. This transformation is a common method for protecting amine groups and for synthesizing molecules with significant biological activity, as the sulfonamide motif is present in numerous pharmaceuticals. semanticscholar.org Mild and efficient methods for the sulfonylation of anilines continue to be developed, including visible-light-mediated protocols. nih.govchemistryviews.org

While direct sulfonylation occurs on the nitrogen atom, the 4-(3-methoxypropoxy)phenyl moiety can also be incorporated into more complex heterocyclic systems like sulfonylphenoxazines. Although not a direct derivatization of the aniline's nitrogen, a related isomer, 10-((4-(3-methoxypropoxy)phenyl)sulfonyl)-10H-phenoxazine, has been synthesized. This demonstrates the utility of the core chemical structure as a precursor in advanced synthetic applications.

Strategic Importance in Pharmaceutical Research and Development

Role as a Synthetic Precursor for Active Pharmaceutical Ingredients (APIs)

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of APIs. nih.govnih.gov The synthesis of APIs is often a complex, multi-step process involving numerous chemical transformations. The specific structure of 4-(3-Methoxypropoxy)aniline, with its reactive amine group and ether linkage, allows it to be incorporated into larger, more complex molecular architectures.

While direct synthesis examples for a wide range of marketed drugs from this compound are not extensively detailed in publicly available literature, its structural motifs are present in key pharmaceutical intermediates. For instance, the related 4-(3-methoxypropoxy)-3-methylpyridine moiety is a crucial component in the synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. google.comlgcstandards.com The synthesis of the key benzimidazole (B57391) intermediate for Rabeprazole involves derivatives containing this specific side chain, highlighting the industrial relevance of the 4-(3-methoxypropoxy) group in constructing the final API. google.com

The versatility of the aniline functional group allows it to participate in a variety of chemical reactions essential for building pharmaceutical scaffolds, including:

Amide bond formation

N-alkylation and N-arylation reactions

Diazotization followed by substitution

Formation of heterocyclic rings (e.g., quinolines, benzimidazoles) ossila.com

These reactions enable medicinal chemists to use this compound as a starting point to introduce a specific pharmacophore into a target molecule, thereby influencing its biological activity.

Significance of the 4-(3-Methoxypropoxy) Aniline Core in Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the simple aniline core can sometimes be associated with metabolic liabilities, potentially leading to the formation of reactive metabolites. fda.gov Consequently, the substitution pattern on the aniline ring is critical for modulating the compound's pharmacokinetic and pharmacodynamic properties.

The this compound core offers several advantageous features for drug discovery:

Modulation of Physicochemical Properties: The methoxypropoxy side chain significantly influences the molecule's lipophilicity (fat solubility) and hydrophilicity (water solubility). This balance is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ether linkages can also act as hydrogen bond acceptors, potentially improving interaction with biological targets.

Scaffold for Further Derivatization: The core structure serves as a template for creating libraries of related compounds. Through techniques like "scaffold hopping," researchers can replace a known active core with a novel one, like a substituted aniline, to discover new drugs with improved properties, such as enhanced potency or a better safety profile. nih.govnih.gov

Vector for Target Engagement: The aniline nitrogen can be a key interaction point with a biological target, or it can serve as an attachment point for other functional groups that are essential for binding. The methoxypropoxy group can orient the molecule within a receptor's binding pocket to optimize interactions and increase selectivity.

The exploration of aniline derivatives, including those with unique side chains like this compound, is a continuing area of research aimed at discovering novel therapeutics for a wide range of diseases, from cancer to infectious diseases. nih.govmdpi.com

Quality Control and Analytical Standards for Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound must meet stringent quality control standards to ensure the purity, safety, and efficacy of the final API. Regulatory authorities require that all starting materials and intermediates used in drug manufacturing are well-characterized and controlled.

Quality control for an intermediate like this compound involves a comprehensive set of analytical tests to confirm its identity, purity, and quality. The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for impurity identification. thermofisher.comosti.gov

A typical Certificate of Analysis (CoA) for a pharmaceutical-grade intermediate would include the following tests and specifications.

| Test Parameter | Analytical Method | Acceptance Criteria | Rationale |

|---|---|---|---|

| Appearance | Visual Inspection | White to off-white solid/powder | Ensures physical characteristics are consistent. |

| Identification | Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum conforms to that of a reference standard | Confirms the chemical structure of the compound. |

| Assay | HPLC or Titration | Not Less Than 99.0% | Determines the purity and strength of the intermediate. |

| Related Substances / Impurities | HPLC or GC | Individual unspecified impurity: ≤ 0.10% Total impurities: ≤ 0.50% | Controls potentially harmful by-products from the synthesis. |

| Loss on Drying | Thermogravimetric Analysis (TGA) or Vacuum Oven | Not More Than 0.5% | Measures the amount of volatile matter (e.g., water, residual solvents). |

| Residue on Ignition | Muffle Furnace | Not More Than 0.1% | Quantifies the amount of inorganic impurities. |

| Residual Solvents | Headspace GC | Complies with ICH Q3C limits | Controls organic volatile impurities used in the manufacturing process. |

This table is interactive. You can sort the columns by clicking on the headers.

Mechanistic and Theoretical Insights into 4 3 Methoxypropoxy Aniline and Its Derivatives

Reaction Mechanisms in Synthetic Pathways

The synthesis and transformation of 4-(3-Methoxypropoxy)aniline derivatives are governed by specific reaction mechanisms that dictate product formation and selectivity. Understanding these pathways is crucial for designing efficient synthetic routes and predicting potential metabolic fates.

Oxidative N-dealkylation Processes

Oxidative N-dealkylation is a critical transformation for N-alkylated aniline (B41778) derivatives, representing a key metabolic pathway catalyzed by enzymes like cytochrome P450 (CYP450). mdpi.comnih.gov The process involves the removal of an N-alkyl group, converting tertiary or secondary amines into secondary or primary amines, respectively. semanticscholar.org Mechanistically, the reaction initiates with the hydroxylation of the carbon atom adjacent (alpha) to the amine nitrogen. nih.govsemanticscholar.org This creates an unstable intermediate that spontaneously decomposes to yield the dealkylated amine and an aldehyde. semanticscholar.org

Two primary mechanisms have been debated for this process: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govku.edu

Single Electron Transfer (SET): In this pathway, an electron is transferred from the amine to the oxidant, forming a radical cation. Subsequent steps lead to the cleavage of the C-N bond.

Hydrogen Atom Transfer (HAT): This mechanism involves the direct abstraction of a hydrogen atom from the α-carbon by the oxidant. nih.gov Evidence from studies using probe substrates, such as N-cyclopropyl-N-methylaniline, strongly supports the HAT mechanism for P450-mediated N-dealkylation. nih.govku.edu Oxidation of this probe via a SET pathway leads to the opening of the cyclopropyl (B3062369) ring, whereas the P450-catalyzed reaction yields products with the ring intact, a characteristic outcome of a HAT process. nih.govku.edu

For an N-alkylated derivative of this compound, it is anticipated that metabolic N-dealkylation would proceed through a P450-mediated HAT mechanism, consistent with observations for other tertiary anilinic compounds. nih.gov

| Mechanism | Initial Step | Key Intermediate | Evidence from Probes (e.g., N-cyclopropylamines) |

| Single Electron Transfer (SET) | Electron transfer from amine to oxidant | Amine radical cation | Ring-opened products |

| Hydrogen Atom Transfer (HAT) | Abstraction of α-hydrogen by oxidant | Carbon-centered radical | Ring-intact products |

Catalytic Transformations and Regioselectivity Studies

The aniline moiety is a versatile functional group for various catalytic transformations, including cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions—the control of which position on the aromatic ring reacts—is influenced by the electronic and steric properties of substituents.

In this compound, the amino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, catalytic reactions such as halogenation or nitration would be directed to the ortho positions (C2 and C6). The 3-methoxypropoxy group, being relatively bulky, could exert steric hindrance, potentially influencing the regioselectivity between the two ortho positions in certain transformations. In transition metal-catalyzed cross-coupling reactions, the design of the catalyst's ligand is paramount for controlling selectivity and efficiency.

Molecular Interactions and Binding Mechanisms

The biological and chemical activity of this compound derivatives is often dictated by their ability to engage in specific molecular interactions, from the formation of charge-transfer complexes to precise binding with biological targets.

Charge Transfer Complex Formation with Electron Acceptors

Aniline and its derivatives are electron-rich compounds, capable of acting as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules. beilstein-journals.org A CT complex is formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the donor (the aniline derivative) to the acceptor. nih.gov This interaction results in the formation of a new, characteristic absorption band in the UV-visible spectrum. beilstein-journals.org

The aniline ring and the nitrogen lone pair of this compound make it an effective electron donor. It can form CT complexes with a variety of electron acceptors, such as:

π-acceptors like 1,3,5-trinitrobenzene (B165232) or tetracyanoethylene.

Quinones.

The formation and stability of these complexes are influenced by the electron-donating ability of the aniline derivative and the electron-accepting strength of the partner molecule, as well as solvent polarity. nih.gov

Ligand-Substrate Noncovalent Interactions in Asymmetric Catalysis

In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral product. This is often achieved through catalysts bearing chiral ligands that engage in noncovalent interactions (NCIs) with the substrate. nih.govmdpi.com These interactions, though weak individually, collectively stabilize the transition state leading to the desired product, thereby lowering its activation energy relative to the transition state for the other enantiomer. nih.gov

Key noncovalent interactions include:

Hydrogen Bonding: The ether oxygen and the amine hydrogen atoms in this compound could act as hydrogen bond acceptors and donors, respectively.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems in a ligand or another reactant.

Van der Waals Forces: General attractive or repulsive forces between molecules.

By rationally designing chiral ligands that incorporate functionalities capable of these NCIs, catalysts can create a well-defined chiral pocket that precisely orients the substrate for stereoselective transformation. mdpi.comnih.govacs.org

Molecular Modeling for Target Engagement (e.g., CaV2.2 Channel)

Molecular modeling provides powerful theoretical insights into how a molecule, such as a derivative of this compound, might bind to a biological target. The N-type voltage-gated calcium channel (CaV2.2) is a well-established target for the development of analgesics for neuropathic pain. flinders.edu.au

Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions. flinders.edu.auresearchgate.net

Homology Modeling: If the experimental structure of the target protein (e.g., CaV2.2) is unavailable, a model is built based on the known structure of a related protein. flinders.edu.au

Molecular Docking: The ligand (the potential drug molecule) is computationally placed into the binding site of the protein target. This process predicts the preferred binding pose and calculates a "docking score," which estimates the binding affinity. researchgate.net

Molecular Dynamics (MD) Simulation: After docking, an MD simulation can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides a more detailed understanding of the stability of the binding pose and the key noncovalent interactions (like hydrogen bonds or hydrophobic contacts) that maintain the complex. flinders.edu.au

For a derivative of this compound designed to target the CaV2.2 channel, modeling could reveal critical interactions between the ligand's functional groups (e.g., the aniline, the ether oxygen) and specific amino acid residues in the channel's pore, guiding the rational design of more potent and selective pain therapeutics. flinders.edu.aunih.gov

| Modeling Step | Purpose | Outcome |

| Homology Modeling | Generate a 3D structure of the target protein when none exists experimentally. | A predictive 3D model of the protein target (e.g., CaV2.2 channel). |

| Molecular Docking | Predict the binding pose and affinity of a ligand within the target's active site. | Ranked binding poses and scores indicating potential binding strength. |

| Molecular Dynamics | Simulate the physical movements of the ligand-protein complex over time. | Insight into the stability of the binding pose and key intermolecular interactions. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of new, more effective analogues. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from research on related 4-alkoxy aniline derivatives.

The core structure, consisting of an aniline ring substituted at the para-position with a flexible methoxypropoxy chain, presents several points for modification. Key areas of interest in SAR studies for this class of compounds typically include:

The Alkoxy Chain: The length, flexibility, and presence of the terminal methoxy (B1213986) group are critical. Variations in the chain length can affect the molecule's ability to fit into a specific binding pocket of a biological target.

The Aniline Moiety: The amino group (-NH2) is a crucial feature, often involved in hydrogen bonding. Modifications to this group or the introduction of other substituents on the aromatic ring can significantly alter electronic properties, lipophilicity, and metabolic stability, thereby affecting potency and selectivity.

The Aromatic Ring: The position of the alkoxy chain (para) is often vital for optimal activity. Studies on similar structures have shown that moving the substituent to the meta or ortho positions can lead to a significant decrease in activity. nih.gov

Structural modifications to aniline derivatives can have a profound impact on their biological potency (the concentration of the drug required to produce a specific effect) and selectivity (the drug's ability to target a specific receptor or enzyme without affecting others).

For compounds related to this compound, research on other substituted anilines provides valuable insights. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, quinazoline (B50416) derivatives with a substituted aniline moiety at the 4-position are common. In these series, the nature and position of the alkoxy chain on the aniline ring are critical for activity. Studies have revealed that:

Position of the Linker: Compounds with alkoxy moieties at the para- position of the aniline ring generally exhibit greater inhibitory activity compared to those with the same group at the meta- position. nih.gov

Length of the Alkoxy Linker: The length of the alkyl chain connecting the aniline to another functional group can significantly influence enzymatic inhibition. For example, in a series of EGFR inhibitors, variations in the length of an alkyloxyl linker had a clear impact on inhibitory activities. nih.gov

Substituents on the Aniline Ring: The addition of other groups, such as halogens, to the aniline ring can enhance potency. For example, the presence of a meta-chloride substituent on the aniline ring was found to be crucial for potent EGFR inhibitory activity in certain quinazoline series. nih.gov

These findings suggest that for this compound derivatives, modifications to the methoxypropoxy chain (e.g., altering its length to methoxyethoxy or methoxybutoxy) or adding substituents to the aniline ring would be key strategies to modulate biological potency and selectivity.

Table 1: Influence of Structural Modifications on EGFR Kinase Inhibitory Activity for Aniline Derivatives

| Compound | Modification on Aniline Moiety | IC₅₀ (µM) |

|---|---|---|

| Analogue 1a | 3'-chloro, 4'-(2-(2-nitro-1H-imidazol-1-yl)ethoxy) | 0.19 |

| Analogue 1b | 3'-chloro, 4'-(3-(2-nitro-1H-imidazol-1-yl)propoxy) | 0.23 |

| Analogue 1c | 3'-chloro, 4'-(4-(2-nitro-1H-imidazol-1-yl)butoxy) | 0.12 |

| Analogue 2a | 4'-(2-(2-nitro-1H-imidazol-1-yl)ethoxy) (no chloro) | >1.0 (42% inhibition at 1.0 µM) |

| Analogue 2b | 4'-(3-(2-nitro-1H-imidazol-1-yl)propoxy) (no chloro) | >1.0 (44% inhibition at 1.0 µM) |

| Analogue 2c | 4'-(4-(2-nitro-1H-imidazol-1-yl)butoxy) (no chloro) | >1.0 (45% inhibition at 1.0 µM) |

Data derived from studies on quinazoline-based EGFR inhibitors. nih.gov The table illustrates how the presence of a chloro group and the length of the para-alkoxy chain affect potency.

Kinetic Studies of Aniline Degradation Pathways

The environmental fate of aniline and its derivatives is of significant interest, and kinetic studies are crucial for understanding the rates and mechanisms of their degradation. Aniline compounds can be degraded through various pathways, most notably through oxidation by highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃). nih.govnih.gov These processes are often studied to develop effective wastewater treatment technologies.

The degradation of anilines typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the aniline compound. mdpi.com The reaction pathways often involve several steps:

Initial Attack: The process usually begins with an attack by an oxidizing agent on the aniline molecule. Hydroxyl radicals can attack the aromatic ring or the amino group. mdpi.com Ozonation can also involve addition to the aromatic ring or an electron transfer reaction from the nitrogen atom. nih.gov

Formation of Intermediates: This initial attack leads to the formation of various aromatic intermediates. Common products include hydroxylated anilines (aminophenols), nitrobenzenes, and benzoquinones. nih.govnih.gov For substituted anilines, the reaction can be complex. For example, the degradation of 2,6-dimethyl-aniline by •OH radicals leads to intermediates like 2,6-dimethyl-nitrobenzene and 2,6-dimethyl-phenol. nih.gov

Ring Cleavage: The aromatic intermediates are generally less stable than the parent compound and undergo further oxidation, leading to the cleavage of the benzene (B151609) ring.

Final Products: The ring-opening process results in the formation of smaller, aliphatic molecules, such as short-chain carboxylic acids (e.g., maleic, oxalic, acetic, and formic acids), which can eventually be mineralized to carbon dioxide, water, and inorganic ions. nih.govjcbms.org

Kinetic studies often use competitive methods to determine the second-order rate constants for the reaction between an aniline derivative and the oxidizing species. nih.gov These constants provide a quantitative measure of how quickly the compound degrades. For example, the reaction of aniline with hydroxyl radicals is extremely fast, with rate constants near the diffusion-controlled limit.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Anilines with Hydroxyl Radicals (•OH)

| Compound | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| Aniline | 1.71 x 10¹⁰ (used as reference) |

| 2,6-dimethyl-aniline | 1.71 x 10¹⁰ |

Data from a competitive kinetics study using Fenton's reactions. nih.gov The rate constant indicates a very high reactivity of these aniline compounds towards hydroxyl radicals.

The substituents on the aniline ring influence the degradation rate. Electron-donating groups (like alkyl or alkoxy groups) can increase the electron density of the aromatic ring, often enhancing the rate of electrophilic attack by oxidizing agents. epa.gov Conversely, electron-withdrawing groups may retard the reaction rate. epa.gov Therefore, the methoxypropoxy group on this compound is expected to influence its degradation kinetics compared to unsubstituted aniline.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating "4-(3-Methoxypropoxy)aniline" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "4-(3-M ethoxypropoxy)aniline." A reversed-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for the separation.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) would effectively separate the target compound from potential starting materials or by-products.

Detection: UV detection would be employed, with the wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~235 nm or ~300 nm) to ensure high sensitivity.

The purity is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. This method allows for the detection and quantification of impurities, typically with a limit of detection in the parts-per-million (ppm) range.

Elemental Analysis and Microanalysis for Composition Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This method provides an empirical validation of the compound's chemical formula, C₁₀H₁₅NO₂. The theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms.

The process typically involves the high-temperature combustion of a small, precisely weighed sample. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are separated and quantified to determine the percentage of each element. The oxygen content is usually determined by difference.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 66.27 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 8.36 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.65 |

| Total | 181.26 | 100.00 |

Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation, which is a standard for confirming the elemental composition of a synthesized compound. rsc.org

Specialized Characterization Methods for Catalysts and Materials

When this compound is utilized as a monomer or a precursor for the synthesis of catalysts or advanced materials, such as polymers, a variety of specialized characterization techniques are employed to elucidate their surface properties, morphology, and chemical states. These methods are critical for understanding the structure-property relationships that govern the material's performance.

Brunauer-Emmett-Teller (BET) Analysis:

BET analysis is a widely used technique to determine the specific surface area of a material. mdpi.com This is particularly important for catalysts and adsorbent materials, where a high surface area often correlates with enhanced activity. The method involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, the BET theory is applied to calculate the surface area.

For a hypothetical catalyst support material synthesized using a derivative of this compound, such as a hypercrosslinked polymer, BET analysis would be crucial. researchgate.net For instance, hypercrosslinked polymers derived from aniline-co-benzene have demonstrated high surface areas, making them effective adsorbents for pollutants. mdpi.com The nitrogen adsorption-desorption isotherm would reveal the material's porosity, distinguishing between micropores, mesopores, and macropores. acs.org

Scanning Electron Microscopy (SEM):

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and topography of materials at high magnifications. rsc.org In the context of materials derived from this compound, such as a conductive polymer, SEM would reveal the microstructure of the polymer film or particles.

For example, studies on polyaniline and its derivatives have shown that the morphology can vary significantly depending on the synthesis conditions, ranging from fibrillar and granular to more complex hierarchical structures. rsc.orgmdpi.com The morphology, as observed by SEM, can have a profound impact on the material's properties, such as its electrical conductivity and sensor response. rsc.org For a catalyst material, SEM can provide information on particle size, shape, and aggregation, which are critical parameters affecting catalytic performance. mdpi.com

X-ray Photoelectron Spectroscopy (XPS):

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For materials containing this compound moieties, XPS would be invaluable for probing the chemical environment of the nitrogen and oxygen atoms.

In the case of polyaniline and its derivatives, XPS is instrumental in determining the different oxidation states of nitrogen (amine, imine, and protonated species), which directly relates to the polymer's conductivity and other properties. nus.edu.sgrsc.org For a catalyst where the aniline (B41778) derivative is immobilized on a support, XPS could confirm the successful grafting of the molecule and investigate its interaction with the support material. researchgate.net The binding energies of the C 1s, N 1s, and O 1s core levels would provide detailed information about the chemical bonding within the material's surface layers. ias.ac.in

Advanced Research Areas and Future Perspectives

Expanding Synthetic Methodologies for Chemical Library Diversification

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. For aniline (B41778) derivatives, including those with alkoxy substituents like 4-(3-Methoxypropoxy)aniline, the development of novel and efficient synthetic routes is crucial for exploring a wider chemical space.

Traditional methods for synthesizing substituted anilines often involve the nitration of an aromatic precursor followed by reduction. hbm4eu.eu For a compound like this compound, a plausible route would involve the etherification of p-aminophenol with 1-bromo-3-methoxypropane. However, to build extensive libraries around this scaffold, more versatile and high-throughput methods are being explored.

Recent advancements focus on divergent synthesis strategies that allow for the creation of a wide range of functionalized molecules from a common intermediate. nih.govmdpi.com For instance, novel methods for the C-H amination of arenes could provide more direct routes to complex aniline derivatives. asm.org The development of new catalytic systems, including those based on iron or photochemical approaches, is enabling the synthesis of previously challenging aniline targets.

Future research in this area will likely focus on:

Combinatorial Synthesis: Developing solid-phase or solution-phase combinatorial methods to rapidly generate libraries of this compound analogs with diverse substitution patterns.

Late-Stage Functionalization: Creating synthetic methodologies that allow for the modification of the this compound core at a late stage of the synthesis, enabling rapid access to a variety of derivatives.

Green Chemistry Approaches: Utilizing more environmentally friendly reagents and reaction conditions, such as biocatalysis or flow chemistry, for the synthesis of these compounds.

In-Silico Studies and Computational Chemistry Applications (e.g., ADMET Prediction, Drug Likeness)

In the early stages of drug discovery, in-silico methods and computational chemistry play a pivotal role in predicting the pharmacokinetic and toxicological properties of new chemical entities. For aniline derivatives, these studies are particularly important due to the known metabolic liabilities associated with the aniline moiety. nih.govjst.go.jp

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

Computational tools can predict the ADMET profile of a molecule like this compound. The aniline scaffold is known to be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites and associated toxicities. nih.govjst.go.jp In-silico models can help to predict the likelihood of such metabolic pathways and guide the design of safer analogs.

Drug Likeness:

Several rules and scoring functions, such as Lipinski's Rule of Five and the Quantitative Estimate of Drug-likeness (QED), are used to assess the "drug-likeness" of a compound. mdpi.comnih.gov These parameters are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For a series of triazole derivatives of aniline, in-silico analysis showed that all the obtained derivatives satisfied the drug similarity rules formulated by Lipinski, Ghose, and Veber, and exhibited favorable ADMET profiles related to absorption. mdpi.comasm.org

A hypothetical in-silico analysis of this compound would likely yield the following types of data:

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 181.23 g/mol | Within the typical range for good oral bioavailability. |

| logP (Lipophilicity) | Predicted to be moderate | Influences solubility, absorption, and plasma protein binding. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 (from the ether oxygen and the amine nitrogen) | Impacts solubility and target interactions. |

| Ames Mutagenicity | Prediction would be crucial | Aniline and some derivatives can be mutagenic. |

| CYP450 Inhibition | Prediction would be important | Potential for drug-drug interactions. |

Future computational studies on this compound and its derivatives could involve more sophisticated techniques like molecular dynamics simulations to understand their interactions with biological targets and metabolizing enzymes at an atomic level.

Exploration in Materials Science and Engineering for Novel Applications

Aniline and its derivatives are fundamental building blocks for a wide range of materials, most notably conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.

The introduction of substituents onto the aniline ring, such as the methoxypropoxy group in this compound, can significantly alter the properties of the resulting polymer. Alkoxy-substituted polyanilines have been shown to have improved solubility in common organic solvents compared to the parent PANI, which is notoriously difficult to process. asm.org This enhanced processability is crucial for the fabrication of thin films and other device components.

Potential Applications in Materials Science:

Conducting Polymers: Polymerization of this compound could lead to a soluble and processable conducting polymer. The alkoxy group is electron-donating, which can influence the electronic properties of the polymer backbone.

Sensors: The electrical properties of polyaniline derivatives are sensitive to their environment, making them suitable for use in chemical sensors. A polymer derived from this compound could potentially be used to detect specific analytes.

Corrosion Inhibition: Aniline and its derivatives have been investigated as corrosion inhibitors for various metals. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer.

The properties of poly(alkoxy anilines) are influenced by the nature of the alkoxy substituent, as illustrated in the following table which is based on general findings for this class of polymers:

| Property | Influence of Alkoxy Substituent | Potential Advantage for Poly(this compound) |

|---|---|---|

| Solubility | Longer/bulkier alkoxy chains generally increase solubility. | Good solubility in organic solvents, facilitating processing. |

| Conductivity | Alkoxy groups can decrease conductivity compared to unsubstituted PANI due to steric effects. | Moderate conductivity, potentially suitable for specific electronic applications. |

| Thermal Stability | The substituent can affect the thermal stability of the polymer. | To be determined through experimental studies. |

Future research will likely involve the synthesis and characterization of poly(this compound) and its copolymers to fully evaluate their potential in electronic and sensing applications.

Development of Novel Therapeutic Agents Utilizing the Aniline Scaffold

The aniline scaffold is a common feature in a vast number of approved drugs and biologically active compounds. nih.govmdpi.com Its versatility allows it to be incorporated into molecules targeting a wide range of diseases. Aniline derivatives have been found to exhibit various pharmacological activities, including analgesic, antibacterial, and anticancer properties.

However, the use of the aniline motif in drug design is not without its challenges. As mentioned previously, metabolic instability and the potential for toxicity are significant concerns that medicinal chemists must address. nih.govmdpi.com Strategies to mitigate these risks include:

Isosteric Replacement: Replacing the aniline ring with other chemical groups that mimic its size and electronic properties but have a more favorable metabolic profile. nih.gov

Structural Modification: Introducing substituents that block metabolic "hot spots" or alter the electronic properties of the aniline ring to reduce the formation of reactive metabolites.

The this compound scaffold could serve as a starting point for the development of new therapeutic agents. The methoxypropoxy group can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Potential Therapeutic Areas for this compound Derivatives:

Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, contain an aniline or anilino-like core that interacts with the hinge region of the kinase domain.

Antimicrobial Agents: The aniline scaffold is present in sulfonamide antibiotics and other antimicrobial compounds.

Central Nervous System (CNS) Agents: The ability of aniline derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.

The development of therapeutic agents based on the this compound scaffold would require extensive medicinal chemistry efforts, including the synthesis of analog libraries and their evaluation in relevant biological assays.

Environmental Impact and Degradation Studies of Aniline Derivatives

The widespread use of aniline and its derivatives in various industries has led to their presence in the environment, raising concerns about their potential ecological impact. nih.gov Aniline itself is classified as toxic to aquatic organisms. The environmental fate and toxicity of substituted anilines can vary significantly depending on the nature and position of the substituents.

Biodegradation:

Microorganisms have evolved pathways to degrade aniline and some of its derivatives. The biodegradation of aniline often proceeds through the formation of catechol, which is then further metabolized. nih.gov The presence of substituents can affect the rate and even the feasibility of biodegradation. For example, some studies have shown that while certain chloro- and bromoanilines can be degraded, iodo-, methyl-, and methoxy-substituted anilines can be more resistant to microbial degradation by certain strains. nih.govasm.org

Aquatic Toxicity:

The toxicity of aniline derivatives to aquatic life is a significant concern. Studies on various fish, amphibians, and crustaceans have established the acute toxicity of aniline. waterquality.gov.au The toxicity of substituted anilines is influenced by their physicochemical properties, such as their hydrophobicity.

Environmental Fate of this compound:

Persistence: The ether linkage in the methoxypropoxy group may influence its resistance to biodegradation compared to unsubstituted aniline.

Toxicity: Its aquatic toxicity would need to be experimentally determined, but it is expected to be in a range that warrants careful handling and disposal.

Bioaccumulation: The moderate lipophilicity suggested by its structure might lead to some degree of bioaccumulation in aquatic organisms.

Q & A

Q. How can SAR studies enhance pharmacological properties of this compound-based compounds?

- Methodological Answer :

- Substituent Libraries : Synthesize analogs with varied alkoxy chains (e.g., ethoxy, hexyloxy) and heterocycles (e.g., tetrazole, pyridine).

- Biological Profiling : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., HeLa) to identify key pharmacophores.

- Co-crystallization : Resolve X-ray structures of lead compounds bound to targets (e.g., p38 MAP kinase) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.